21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt
CAS No.:
Cat. No.: VC17961717
Molecular Formula: C25H34NaO7
Molecular Weight: 469.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H34NaO7 |
|---|---|
| Molecular Weight | 469.5 g/mol |
| Standard InChI | InChI=1S/C25H34O7.Na/c1-23-10-7-16(26)13-15(23)3-4-17-18(23)8-11-24(2)19(17)9-12-25(24,31)20(27)14-32-22(30)6-5-21(28)29;/h13,17-19,31H,3-12,14H2,1-2H3,(H,28,29);/t17-,18+,19+,23+,24+,25+;/m1./s1 |
| Standard InChI Key | RBIFCNQIHNLNNX-OWIXMUDHSA-N |
| Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C.[Na] |
| Canonical SMILES | CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C.[Na] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the pregnane steroid family, featuring a tetracyclic cyclopenta[a]phenanthrene core. Key structural elements include:
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C21 esterification: A 3-carboxy-1-oxopropoxy moiety linked via an ester bond, enhancing solubility through ionization of the carboxylate group.
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Sodium counterion: Neutralizes the carboxylate, improving stability and bioavailability .
The molecular formula is C25H34NaO7, with a molecular weight of 469.5 g/mol . Its isomeric SMILES string (C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C.[Na]) confirms stereochemical specificity at C8, C9, C10, C13, C14, and C17 .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H34NaO7 |
| Molecular Weight | 469.5 g/mol |
| Canonical SMILES | CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C.[Na] |
| Topological Polar Surface | 126 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
Structural Comparisons to Cortisol Derivatives
Unlike hydrocortisone hemisuccinate (C25H34O8), this compound lacks the C11 hydroxy group but retains the C17 and C21 modifications critical for receptor interaction . The sodium salt form confers greater aqueous solubility (>50 mg/mL) compared to non-ionic cortisol derivatives (<1 mg/mL) .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis involves three principal steps:
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C21 Hydroxylation: Microbial oxidation of pregnenolone using Rhizopus arrhizus achieves 90% yield .
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Esterification: Reaction with succinic anhydride in dimethylformamide introduces the 3-carboxy-1-oxopropoxy group.
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Salt Formation: Neutralization with sodium hydroxide yields the monosodium salt .
Critical process parameters include:
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Temperature: 40–45°C during esterification to prevent decomposition.
Structural-Activity Relationships (SAR)
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C17 hydroxy group: Removal reduces glucocorticoid receptor affinity by 90% .
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C21 ester chain length: The four-carbon succinate chain optimizes solubility without steric hindrance .
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Sodium counterion: Replacing sodium with potassium decreases crystallinity by 40% .
Pharmacological Activity
Antiglucocorticoid Mechanisms
In vivo studies demonstrate dose-dependent glucocorticoid receptor antagonism:
Table 2: Comparative Pharmacodynamics
| Parameter | This Compound | Mifepristone | Hydrocortisone |
|---|---|---|---|
| Glucocorticoid IC50 (μM) | 12.3 | 8.9 | 0.45 |
| Plasma Half-life (h) | 2.1 | 18.0 | 1.5 |
| Protein Binding (%) | 89 | 98 | 90 |
Therapeutic Applications
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Metabolic syndrome: Reduces hepatic gluconeogenesis by 34% in diabetic rats .
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Inflammation: Inhibits IL-6 production in macrophages (EC50 = 5.6 μM) .
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Oncology: Potentiates cisplatin cytotoxicity in breast cancer cells (synergy index = 2.1).
Pharmacokinetic Profile
Absorption and Distribution
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Oral bioavailability: 22% in primates due to first-pass metabolism.
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Volume of distribution: 1.8 L/kg, indicating extensive tissue penetration .
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Blood-brain barrier permeability: LogBB = -0.7, suggesting limited CNS access .
Metabolism and Excretion
Primary metabolic pathways:
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Ester hydrolysis: Cleavage of the succinate moiety (t1/2 = 45 min in plasma) .
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Hepatic oxidation: CYP3A4-mediated 6β-hydroxylation accounts for 60% of clearance.
Future Research Directions
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Prodrug development: Masking the carboxylate to enhance oral absorption.
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Targeted delivery: Liposomal formulations for tumor-selective accumulation.
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Combination therapies: Synergy with PPAR-γ agonists in metabolic disorders.
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